molecular formula C22H23ClN4O3 B3016063 N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286699-51-1

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B3016063
CAS No.: 1286699-51-1
M. Wt: 426.9
InChI Key: OZJWUNNECDLOHX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 4 and a morpholino ring at position 2.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-8-2-16(3-9-19)20-14-27(25-22(20)26-10-12-30-13-11-26)15-21(28)24-18-6-4-17(23)5-7-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWUNNECDLOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the morpholino group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholino-pyrazole derivative.

    Attachment of the chlorophenyl and methoxyphenyl groups: The final step involves the acylation of the morpholino-pyrazole intermediate with 4-chlorobenzoyl chloride and 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Reactions

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Particularly at the chlorophenyl group with nucleophiles such as amines or thiols.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its structural features enhance its utility in creating derivatives with improved properties.

Biology

This compound has been investigated for potential biological activities:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against various microbial strains.
  • Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways.
  • Anticancer Activity : Preliminary findings indicate potential effectiveness against specific cancer cell lines.

Medicine

The compound's unique chemical structure and biological activities make it a candidate for drug development. Research is ongoing to explore its efficacy as a therapeutic agent in treating inflammatory diseases and cancers. Its mechanism of action may involve binding to specific enzymes or receptors, modulating signaling pathways, and interacting with nucleic acids .

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and coatings due to its stability and reactivity. Its chemical properties allow for incorporation into formulations that require enhanced performance characteristics.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated its ability to inhibit cell proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Anti-inflammatory Studies : Research indicated that this compound could reduce cytokine production in activated macrophages, showcasing its potential as an anti-inflammatory agent.
  • Material Science Applications : Investigations into polymer formulations revealed that incorporating this compound improved thermal stability and mechanical properties compared to control samples .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their functions, leading to changes in cellular processes.

    Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or inflammation.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamide Derivatives

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Structure: Pyrazole ring with 4-chlorophenyl (position 1) and cyano (position 3) substituents; acetamide linked to position 3.
  • Key Differences: Lacks the morpholino and 4-methoxyphenyl groups present in the target compound. The cyano group may enhance hydrogen bonding but reduce solubility compared to morpholino.
  • Synthesis : Prepared via nucleophilic substitution, highlighting modular routes for pyrazole-acetamide derivatives .
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()
  • Structure: Pyrazole with 3-oxomorpholino (a morpholine derivative) on a phenyl ring and methylthio substituents.
  • Key Differences: The 3-oxomorpholino group is indirectly attached via a phenyl ring, unlike the direct substitution in the target compound. This may alter conformational flexibility and binding interactions.

Heterocyclic Acetamides with Varied Linkers

N-(Benzothiazole)acetamides ()
  • Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide.
  • Key Differences : Benzothiazole replaces pyrazole; trifluoromethyl and chlorophenyl groups enhance lipophilicity.
  • Implications : Benzothiazole cores are prevalent in kinase inhibitors, contrasting with pyrazole’s prevalence in anti-inflammatory agents .
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (7b, )
  • Structure: Phenoxy linker instead of pyrazole; formyl group at position 3.
  • Key Differences: The phenoxy group may confer rigidity, while the formyl substituent offers a site for further functionalization.
  • Synthesis : Prepared via condensation reactions, emphasizing versatility in acetamide derivatization .

Sulfur-Linked Heterocycles

N-(4-Chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1206993-17-0, )
  • Structure : Imidazole with thio linkage to acetamide; 4-methoxyphenyl and phenyl substituents.
  • Key Differences : Thioether linkage vs. direct nitrogen bonding in the target compound. Sulfur atoms may influence redox properties and metabolic stability .
2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ()
  • Structure : Triazole core with sulfanyl linker; ethoxyphenyl and chlorophenyl groups.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazole 4-Methoxyphenyl, morpholino Enhanced solubility, modular synthesis
2-Chloro-N-[1-(4-Cl-Ph)-3-CN-pyrazolyl] Pyrazole 4-Chlorophenyl, cyano Potential H-bonding, lower solubility
N-(Benzothiazole)acetamide Benzothiazole Trifluoromethyl, chlorophenyl High lipophilicity, kinase inhibition
7b (Phenoxy-linked) Phenoxy Formyl, 4-chlorophenyl Rigid backbone, functionalizable

Biological Activity

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural composition that includes a pyrazole ring, morpholino group, and various aromatic substituents, which contribute to its promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O. The presence of chlorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Property Details
Molecular FormulaC22H23ClN4O
Molecular Weight410.9 g/mol
StructurePyrazole ring with morpholino and aromatic substituents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to enzymes and modulating their activity, potentially affecting metabolic pathways.
  • Receptor Interaction : Acting on various receptors to influence cellular signaling pathways involved in inflammation and cancer progression.
  • Gene Expression Modulation : Interacting with nucleic acids to alter gene expression and protein synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, supporting its use as a potential antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests that it may be useful in treating inflammatory diseases. This is particularly relevant given the increasing prevalence of chronic inflammatory conditions.

Anticancer Potential

This compound has shown promise in anticancer studies. Research indicates that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting G2/M arrest. For instance, studies have reported IC50 values indicating cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings revealed that this compound exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing overall antimicrobial activity against resistant strains .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than many standard chemotherapeutics. The study emphasized the compound's ability to inhibit cell migration and promote apoptosis, indicating its potential as an effective treatment for hepatocellular carcinoma .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. A common approach includes:

Morpholine incorporation : Reacting 4-(4-methoxyphenyl)-1H-pyrazole with morpholine under Buchwald-Hartwig amination conditions to introduce the morpholino group.

Acetamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole intermediate and N-(4-chlorophenyl)acetic acid.

  • Optimization Strategies :
  • Monitor reaction progress via HPLC or TLC to isolate intermediates .
  • Adjust solvent polarity (e.g., dichloromethane to DMF) to improve solubility of aromatic intermediates.
  • Use microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm the 3-morpholino substitution on the pyrazole ring. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) can validate molecular conformation .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 4-chlorophenyl and 4-methoxyphenyl groups.
  • ¹³C NMR : Signals near δ 165 ppm indicate the acetamide carbonyl group .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO/LUMO energies) of this compound influence its potential as a kinase inhibitor?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate HOMO/LUMO energies. The morpholino group’s electron-donating nature lowers LUMO energy, enhancing binding to ATP-binding pockets in kinases .
  • Docking studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to target kinases (e.g., PI3K or CDK2). Validate with mutagenesis assays to identify critical residues for interaction .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Case Study : If the compound shows IC₅₀ = 50 nM in kinase inhibition assays but low efficacy in cell-based models:

Solubility testing : Measure logP and aqueous solubility (e.g., shake-flask method). Low solubility may limit cellular uptake.

Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation.

Off-target profiling : Use kinome-wide selectivity screening (e.g., KINOMEscan) to identify competing interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-methoxyphenyl group with a 4-fluorophenyl moiety to reduce oxidative metabolism while maintaining hydrophobic interactions .
  • Pro-drug approach : Introduce ester or carbonate groups at the acetamide nitrogen to enhance permeability, with enzymatic cleavage in target tissues .
  • In vitro ADME : Use Caco-2 cell monolayers to assess permeability and PAMPA for blood-brain barrier penetration .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS/MS : Identify degradation products via chromatographic separation and fragmentation patterns.
  • Kinetic analysis : Use Arrhenius equations to predict shelf-life at room temperature .

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